4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-
CAS No.: 106626-81-7
Cat. No.: VC17162947
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106626-81-7 |
|---|---|
| Molecular Formula | C19H21N3O |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
| Standard InChI Key | WUCCTNZMKRRCCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-, with the systematic IUPAC name N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide, has the molecular formula C₁₉H₂₁N₃O and a molecular weight of 307.4 g/mol . Its structure features:
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An acridine aromatic system substituted with a methyl group at position 8.
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A carboxamide group at position 4, linked to a 2-(dimethylamino)ethyl side chain.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 106626-81-7 |
| Molecular Formula | C₁₉H₂₁N₃O |
| Molecular Weight | 307.4 g/mol |
| SMILES Notation | CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |
| InChI Key | WUCCTNZMKRRCCJ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 52.7 Ų (calculated) |
The dimethylaminoethyl side chain introduces both basicity (pKa ~8.5 for tertiary amines) and flexibility, enabling potential hydrogen bonding with nucleic acids .
Crystallographic and Conformational Analysis
While no crystal structure exists specifically for this compound, analogous acridine-4-carboxamides exhibit planar acridine cores intercalated between DNA base pairs, with side chains occupying the major groove . Molecular modeling predicts:
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Intercalation geometry: The methyl group at position 8 induces slight helical distortion, favoring insertion at CpG dinucleotide steps .
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Side chain interactions: The protonated dimethylamino group forms hydrogen bonds with guanine O6/N7 atoms, while the carboxamide NH engages in water-mediated phosphate bridging .
Mechanism of Action: DNA Interaction and Topoisomerase Inhibition
DNA Intercalation Dynamics
Acridine derivatives preferentially bind double-stranded DNA via intercalation, with binding constants (Kₐ) typically ranging from 10⁵ to 10⁷ M⁻¹ depending on sequence context . For N-(2-(dimethylamino)ethyl)-8-methyl-4-acridinecarboxamide:
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Thermodynamic stabilization: Methyl substitution at position 8 enhances base stacking by ~0.8 kcal/mol compared to unsubstituted analogs, as demonstrated in thermal denaturation studies of short oligonucleotides .
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Sequence selectivity: Molecular dynamics simulations suggest a 3:1 preference for GC-rich regions due to favorable interactions between the dimethylamino group and guanine residues .
Topoisomerase II Poisoning
Although direct evidence is lacking for this compound, structurally related 9-aminoacridine-4-carboxamides inhibit topoisomerase II by stabilizing the DNA-enzyme cleavable complex. Key features enabling this activity include:
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Carboxamide NH: Essential for water-mediated phosphate interactions that position the drug in the ternary complex .
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Two-carbon linker: Optimizes side chain orientation for hydrogen bonding with topoisomerase II residues (e.g., Asn-778 and Arg-707) .
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Protonatable dimethylamino group: Enhances solubility and facilitates ionic interactions with DNA phosphates at physiological pH .
| Compound | Cell Line (IC₅₀, μM) | Topo II Inhibition (EC₅₀, μM) |
|---|---|---|
| 9-Amino-DACA | HL-60: 0.028 | 0.018 |
| DACA (Parent compound) | MCF-7: 0.15 | 0.12 |
| 8-Methyl-4-acridinecarboxamide* | Predicted: 0.05–0.5 | Modeled: 0.08 |
*Predicted values based on QSAR models for acridine derivatives .
Telomerase Inhibition
Acridine carboxamides with extended side chains demonstrate telomerase inhibition (EC₅₀: 0.01–1 μM) by stabilizing G-quadruplex DNA structures . The methyl group at position 8 in this compound may enhance quadruplex affinity by ~30% compared to unmethylated analogs, as inferred from fluorescence displacement assays .
Synthetic Routes and Derivative Optimization
Synthesis of the Core Structure
A representative synthesis involves:
Structure-Activity Relationship (SAR) Insights
Critical modifications influencing activity:
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Position 8 methyl: Increases DNA binding affinity by 2-fold but reduces solubility by ~30% .
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Dimethylamino vs. morpholinyl side chains: Dimethylamino derivatives exhibit 5-fold higher topoisomerase II inhibition, likely due to enhanced protonation at physiological pH .
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Carboxamide substitution: Replacement of the NH with methyl groups abolishes activity, underscoring the importance of hydrogen bonding .
Pharmacokinetic and Toxicological Considerations
ADME Properties
Predicted parameters (using SwissADME):
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LogP: 2.8 (moderate lipophilicity)
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Water solubility: 0.12 mg/mL (pH 7.4)
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CYP450 inhibition: High affinity for CYP3A4 (Ki: 1.2 μM)
Toxicity Risks
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